2-Naphthylglyoxal hydrate

Description

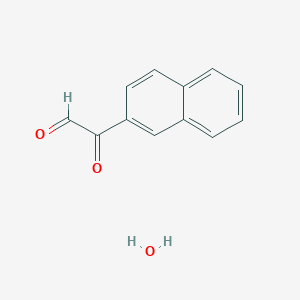

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXQTPNFMMGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598233 |

Source

|

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-21-2 |

Source

|

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of 2-Naphthylglyoxal hydrate formation

An In-Depth Technical Guide to the Formation Mechanism of 2-Naphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical mechanism underlying the formation of this compound. As a versatile reagent in organic synthesis and a building block in pharmaceutical development, a thorough understanding of its behavior in aqueous environments is paramount for optimizing reaction conditions and developing novel therapeutic agents.[1] While direct literature on the hydration mechanism of 2-naphthylglyoxal is specialized, this guide synthesizes foundational principles from the extensively studied hydration of glyoxal and applies them to the unique structural context of 2-naphthylglyoxal.

Introduction to α-Dicarbonyl Hydration

The hydration of α-dicarbonyl compounds like glyoxal is a fundamental reaction in organic and atmospheric chemistry.[2][3] In aqueous solutions, glyoxal exists in equilibrium with its monohydrated and dihydrated forms.[4] This process is not a simple addition of water; it involves a series of nucleophilic attacks and proton transfers, often catalyzed by water molecules themselves or by acids.[2][5] The prevalence of the hydrated forms is significant, with studies showing that in aqueous solutions, glyoxal is almost entirely in its dihydrated state.[4][6]

The core of the mechanism involves the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons. The presence of an adjacent carbonyl group enhances this electrophilicity. This initial attack forms a tetrahedral intermediate which, through proton transfers, resolves into a stable gem-diol (the monohydrate). The process can then repeat on the second carbonyl group to form the dihydrate.

Proposed Mechanism for 2-Naphthylglyoxal Hydration

Extrapolating from the glyoxal model, the hydration of 2-naphthylglyoxal follows a similar pathway. The key distinction is the influence of the bulky and electron-donating naphthyl group attached to one of the carbonyls. This group introduces both steric and electronic effects that modulate the reactivity of the adjacent carbonyl carbon.

The proposed mechanism proceeds as follows:

-

Initial Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the two carbonyl carbons of 2-naphthylglyoxal. The terminal aldehyde carbonyl is generally more electrophilic and less sterically hindered than the carbonyl adjacent to the naphthyl ring, making it the more likely initial site of attack.

-

Formation of the Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate with a negative charge on the oxygen atom.

-

Proton Transfer and Monohydrate Formation: A second water molecule facilitates a proton transfer, neutralizing the intermediate to form the gem-diol, resulting in 2-naphthylglyoxal monohydrate.

-

Second Hydration Event: The process can be repeated on the remaining carbonyl group. A water molecule attacks the second carbonyl carbon, leading to the formation of the fully hydrated 2-naphthylglyoxal dihydrate.

This stepwise hydration process is an equilibrium, with the position of the equilibrium depending on factors such as water concentration and temperature.

Caption: Proposed stepwise mechanism for the hydration of 2-naphthylglyoxal.

Thermodynamic and Kinetic Considerations

The formation of hydrates from aldehydes and ketones is typically a thermodynamically driven process.[7][8] For glyoxal, the Gibbs free energy changes for the formation of the monohydrate and dihydrate are favorable.[6] It is reasonable to infer a similar thermodynamic landscape for 2-naphthylglyoxal, although the precise values would be influenced by the naphthyl substituent.

| Parameter | Glyoxal (Reference) | 2-Naphthylglyoxal (Projected) | Rationale for Projection |

| ΔG°hydration1 | ~ -2.8 kcal/mol[6] | Favorable, likely less negative | The electron-donating nature of the naphthyl ring may slightly destabilize the hydrate relative to the carbonyl. |

| ΔG°hydration2 | ~ -4.7 kcal/mol (total)[6] | Favorable | The second hydration is on a terminal aldehyde, which is generally favorable. |

| Kinetics | Fast, often diffusion-controlled | Slower than glyoxal | Steric hindrance from the naphthyl group is expected to increase the activation energy for nucleophilic attack. |

| Catalysis | Acid-catalyzed[2][9] | Expected to be acid-catalyzed | Protonation of the carbonyl oxygen increases the electrophilicity of the carbon, a general principle. |

Table 1. Projected Thermodynamic and Kinetic Parameters for 2-Naphthylglyoxal Hydration.

Kinetically, the reaction can be divided into several stages: an initial induction period, a rapid formation stage, and a slower stage as equilibrium is approached.[10][11] The rate of hydrate formation can be significantly influenced by catalysts. Acids, for instance, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[9][12]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism and quantify the thermodynamic and kinetic parameters, a series of experiments can be performed. The following protocols outline key methodologies.

Synthesis and Characterization of this compound

This protocol provides a general method for the synthesis and structural confirmation of the target compound.

Objective: To synthesize this compound and characterize its structure.

Methodology:

-

Synthesis: Dissolve 2-naphthylglyoxal in a suitable solvent mixture with a high water content (e.g., dioxane/water or THF/water).

-

Stir the solution at room temperature for a designated period (e.g., 24 hours) to allow the hydration equilibrium to be established.

-

Slowly remove the organic solvent under reduced pressure to induce crystallization of the hydrate.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Characterization:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable solvent (e.g., DMSO-d₆). The presence of the hydrate is confirmed by the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the gem-diol protons and carbons.[13][14]

-

FT-IR Spectroscopy: Analyze the product using FT-IR. The characteristic C=O stretching frequency of the glyoxal will be significantly diminished or absent, while a broad O-H stretching band will appear, indicative of the hydrate.

-

Elemental Analysis: Perform elemental analysis to confirm the empirical formula, which will include water molecules.

-

Spectroscopic Monitoring of Hydrate Formation

UV-Vis and NMR spectroscopy are powerful tools for monitoring the progress of the hydration reaction in real-time.

Objective: To observe the conversion of 2-naphthylglyoxal to its hydrate and determine the equilibrium constant.

Methodology (UV-Vis Spectroscopy):

-

Prepare a stock solution of 2-naphthylglyoxal in a water-miscible organic solvent (e.g., acetonitrile).

-

Prepare a series of aqueous solutions with varying water concentrations.

-

Initiate the reaction by adding a small aliquot of the stock solution to each aqueous solution in a quartz cuvette.

-

Immediately begin recording UV-Vis spectra at regular time intervals. The n → π* transition of the carbonyl groups, which gives rise to absorption in the UV-Vis region, will decrease in intensity as the hydrate forms.[15][16]

-

Continue monitoring until no further spectral changes are observed, indicating that equilibrium has been reached.

-

The equilibrium constant (Keq) can be calculated from the final absorbance values.

Methodology (¹H NMR Spectroscopy):

-

Dissolve a known amount of 2-naphthylglyoxal in a deuterated solvent with a known amount of D₂O (e.g., acetone-d₆/D₂O).

-

Acquire ¹H NMR spectra at regular intervals.

-

Monitor the decrease in the integral of the aldehyde proton signal and the corresponding increase in the integrals of the gem-diol proton signals.

-

The ratio of the integrals at equilibrium allows for the direct calculation of Keq.

Caption: Workflow for the experimental investigation of the hydration mechanism.

Conclusion

The formation of this compound is a critical aspect of its chemistry, influencing its reactivity, solubility, and application in synthetic protocols. Based on the well-established principles of glyoxal chemistry, a stepwise nucleophilic addition mechanism is proposed, modulated by the steric and electronic properties of the naphthyl group. The reaction is thermodynamically favorable and proceeds through monohydrate and dihydrate species.

This guide provides a robust theoretical framework and actionable experimental protocols for researchers. A detailed understanding of this hydration mechanism allows for greater control over reaction outcomes, paving the way for more efficient syntheses and the rational design of new molecules in the field of drug development. Further computational studies could provide deeper insights into the transition states and energy barriers involved in this fundamental transformation.[6][17]

References

- Kua, J., Han, Z., & Crounse, J. D. (2008). Thermodynamics and kinetics of glyoxal dimer formation: a computational study. J Phys Chem A, 112(1), 66-72.

- Wei, B., Zhang, R., Sit, P. H.-L., & Chan, C. K. (2023).

- Kua, J., et al. (2025). Thermodynamics and Kinetics of Glyoxal Dimer Formation: A Computational Study.

- Thapa, B., et al. (2017). Ultraviolet Spectroscopy of the Gas Phase Hydration of Methylglyoxal. ACS Earth and Space Chemistry.

- Various Authors. (2023-2024). The hydration and polymerization mechanism of glyoxal.

- Various Authors. (N.D.). Mechanism of the first hydration of glyoxal.

- Long, B., et al. (2025). Hydrolysis of Glyoxal in Water-Restricted Environments: Formation of Organic Aerosol Precursors through Formic Acid Catalysis.

- Various Authors. (N.D.). Glyoxal partitioning, hydration, acid catalysis.

- Volkamer, R., et al. (2005). High-resolution absorption cross-section of Glyoxal in the UV/VIS and IR spectral ranges. Journal of Photochemistry and Photobiology A Chemistry, 172(1), 35-46.

- LookChem. (N.D.).

- Michailoudi, G., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy.

- Human Metabolome Database. (N.D.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000119). HMDB.

- Privalov, P. L., & Makhatadze, G. I. (1993). Contribution of hydration to protein folding thermodynamics. II.

- Zhang, Y., et al. (2024). Study of the Formation of Hydrates with NaCl, Methanol Additive, and Quartz Sand Particles. MDPI.

- ChemicalBook. (N.D.). 2-Naphthaldehyde(66-99-9) 1H NMR spectrum. ChemicalBook.

- Various Authors. (N.D.). Thermodynamics of Hydration in Minerals: How to Predict These Entities. SciSpace.

- Liu, H., et al. (2023).

- ChemicalBook. (N.D.). 2-Naphthol(135-19-3) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Cas 16208-21-2,this compound | lookchem [lookchem.com]

- 2. Theoretical study on the aqueous phase oxidation of glyoxal - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00049D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of hydration to protein folding thermodynamics. II. The entropy and Gibbs energy of hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Naphthaldehyde(66-99-9) 1H NMR [m.chemicalbook.com]

- 14. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermodynamics and kinetics of glyoxal dimer formation: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Naphthylglyoxal Hydrate

Introduction: Unveiling a Versatile Dicarbonyl Reagent

In the landscape of chemical reagents, 2-Naphthylglyoxal hydrate stands out as a molecule of significant utility, bridging the disciplines of synthetic organic chemistry and chemical biology. As an α-ketoaldehyde, its reactivity is defined by two adjacent carbonyl groups, a feature that bestows upon it a unique chemical profile. Primarily, it exists in its stable hydrate form, a geminal diol, which readily equilibrates with the more reactive dicarbonyl species in solution.[1] This guide provides an in-depth exploration of the physicochemical properties, synthesis, characteristic reactivity, and key applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. Its role extends from being a versatile building block in the synthesis of complex heterocyclic structures to a highly specific chemical probe for interrogating the function of arginine residues in proteins.[2][3]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective application. This compound is a solid compound whose identity is defined by the characteristics summarized below.

Key Physicochemical Data

| Property | Value |

| IUPAC Name | 2,2-dihydroxy-1-(naphthalen-2-yl)ethan-1-one |

| Synonyms | 2-Naphthyl(oxo)acetaldehyde hydrate, 2,2-Dihydroxy-1-[2]naphthyl-aethanon[2][4] |

| CAS Number | 7400-62-6[5], 16208-21-2[3][4][6][7] |

| Molecular Formula | C₁₂H₁₀O₃[3][6] |

| Molecular Weight | 202.21 g/mol [3][6] |

| Melting Point | 108-111 °C[3][6] |

| Boiling Point | 377.3 ± 22.0 °C (Predicted)[6] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted)[6] |

| pKa | 10.92 ± 0.41 (Predicted)[3] |

Structural Attributes: The Hydrate Equilibrium

The defining structural feature of this compound is the equilibrium between its α-ketoaldehyde form and its hydrated geminal diol form. In an aqueous environment, one of the electrophilic carbonyl carbons readily undergoes nucleophilic attack by water, forming a thermodynamically stable hydrate.[1] This reversibility is crucial, as the reactive dicarbonyl form is required for its function as a chemical modification agent.

Expected Spectroscopic Profile

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on its functional groups.

| Technique | Expected Observations |

| IR (Infrared) Spectroscopy | - Broad peak at ~3400-3200 cm⁻¹ (O-H stretch of gem-diol).- Strong, sharp peak at ~1680-1660 cm⁻¹ (C=O stretch of aryl ketone).- Multiple sharp peaks at ~1600-1450 cm⁻¹ (C=C aromatic stretches).- Peaks >3000 cm⁻¹ (Aromatic C-H stretch) and <3000 cm⁻¹ (Aliphatic C-H stretch). [8] |

| ¹H NMR (Proton NMR) | - Multiplets between δ 7.5-8.5 ppm (7H, aromatic protons of the naphthyl group).- Singlet at ~δ 6.0-6.5 ppm (1H, methine proton, -CH(OH)₂).- Broad singlet at ~δ 5.5-6.0 ppm (2H, hydroxyl protons, -CH(OH)₂), may exchange with D₂O. |

| ¹³C NMR (Carbon NMR) | - Peak at ~δ 190-195 ppm (ketone C=O).- Peaks at ~δ 125-140 ppm (aromatic carbons).- Peak at ~δ 90-95 ppm (hydrated methine carbon, -C(OH)₂). [9] |

| Mass Spectrometry (EI-MS) | - Molecular ion (M⁺) peak at m/z 202.- Fragment at m/z 184 (M⁺ - H₂O).- Fragment at m/z 155 (loss of -CHO group from the dehydrated form).- Prominent fragment at m/z 127 (naphthyl cation). [10] |

Section 3: Chemical Reactivity and Mechanistic Pathways

The utility of this compound is rooted in the reactivity of its α-dicarbonyl system, particularly its highly specific reaction with the guanidinium group of arginine.

Mechanism of Hydrate Formation

The formation of the geminal diol from the aldehyde is a reversible nucleophilic addition that can be catalyzed by either acid or base.

-

Acid-Catalyzed: The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

-

Base-Catalyzed: A strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon, forming a tetrahedral intermediate that is subsequently protonated by water.

The Arginine-Specific Modification Reaction

The cornerstone application of this compound in chemical biology is its specific and covalent reaction with arginine residues. [11][12]Under mild basic conditions (typically pH 7-9), the deprotonated and more nucleophilic guanidinium group of arginine attacks one of the carbonyl carbons. This is followed by an intramolecular cyclization and dehydration to form a stable, five-membered dihydroxy-imidazoline derivative. This reaction is highly selective for arginine over other nucleophilic amino acids like lysine under controlled conditions. [13][14]

Section 4: Field-Proven Applications

The unique reactivity of this compound translates into powerful applications in both biological and synthetic sciences.

Probing Protein Function in Chemical Biology

Because arginine residues are frequently found in enzyme active sites and protein-protein interaction interfaces, their selective modification is a powerful tool for functional analysis. Labeling with this compound can be used to:

-

Identify essential arginine residues for catalysis or binding.

-

Quantify solvent accessibility of arginine residues.

-

Introduce a bulky naphthyl group that can act as a fluorescent probe or affinity tag.

This protocol describes a self-validating system for labeling Bovine Serum Albumin (BSA) and confirming modification via mass spectrometry.

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of BSA in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine 100 µL of the BSA solution with a 50 to 100-fold molar excess of the this compound stock solution.

-

Incubate the reaction at 37 °C for 1-2 hours.

-

-

Removal of Excess Reagent:

-

Remove unreacted this compound using a desalting column (e.g., spin column) equilibrated with a volatile buffer like 50 mM ammonium bicarbonate.

-

-

Validation by Mass Spectrometry:

-

Intact Mass Analysis: Analyze the desalted protein sample using ESI-MS. A successful reaction will show a mass increase corresponding to the addition of one or more 2-Naphthylglyoxal adducts (mass shift of +184 Da per modification, accounting for dehydration).

-

Peptide Mapping: Digest the labeled protein with trypsin (which cannot cleave at modified arginine residues). Analyze the resulting peptide mixture by LC-MS/MS. Identify the specific arginine-containing peptides that show the +184 Da mass shift to pinpoint the exact sites of modification.

-

Building Block in Organic and Medicinal Chemistry

The dual carbonyl functionality makes this compound a valuable precursor in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry. [15]It serves as a key intermediate in the production of pharmaceuticals, dyes, and fluorescent markers for biological imaging. [2][3]Its ability to participate in various chemical transformations allows chemists to construct complex molecular architectures efficiently. [3]

Conclusion

This compound is more than a simple chemical; it is a precision tool for the modern scientist. Its well-defined physicochemical properties, coupled with the unique reactivity of its α-dicarbonyl moiety, make it indispensable. For the synthetic chemist, it is a versatile building block for creating novel molecular entities. For the chemical biologist and drug developer, it is a highly specific reagent for probing the intricate roles of arginine in protein function, offering mechanistic insights that can accelerate discovery. The robust protocols and predictable reactivity described in this guide underscore its value and solidify its place in the advanced research laboratory.

References

-

Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents with Amino Acids. Journal of Biochemistry, 81(2), 395-402. [Link]

-

Wanigasekara, C., & Chowdhury, S. (2016). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 16208-21-2, this compound. [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. PubMed. [Link]

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-9. [Link]

-

Gauthier, M. A., & Klok, H. A. (2011). Arginine-Specific Modification of Proteins with Polyethylene Glycol. Biomacromolecules, 12(2), 482-493. [Link]

-

Jingming Chemical. (n.d.). This compound/95+%/202.21. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Gauthier, M. A., & Klok, H. A. (2011). Arginine-Specific Modification of Proteins with Polyethylene Glycol. Infoscience EPFL. [Link]

-

Wang, Y., et al. (2020). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. ACS Central Science, 6(9), 1617-1627. [Link]

- Google Patents. (n.d.). Process for synthesis of arylglyoxal arylimines.

-

Al-Zoubi, R. M., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Organic Letters, 16(17), 4436-4439. [Link]

-

Takahashi, K. (1976). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. [Link]

-

Gauthier, M. A., & Klok, H. A. (2011). Arginine-Specific Modification of Proteins with Polyethylene Glycol. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Phenylglyoxal. [Link]

-

ResearchGate. (n.d.). Synthesis of arylglyoxalmonohydrates. [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

ResearchGate. (n.d.). The preparation of aryl glyoxal monohydrates. [Link]

-

Kumar, A., et al. (2022). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 12(23), 14457-14481. [Link]

-

Wikipedia. (n.d.). Riley oxidation. [Link]

- Google Patents. (n.d.).

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]

-

Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12345-12405. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cas 16208-21-2,this compound | lookchem [lookchem.com]

- 4. This compound/95+%/202.21-景明化工股份有限公司 [echochemical.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. labfind.co.kr [labfind.co.kr]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Naphthylglyoxal Hydrate: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Naphthylglyoxal Hydrate (C₁₂H₁₀O₃), a versatile reagent in organic synthesis and a molecule of interest in pharmaceutical research. While a comprehensive, publicly available dataset detailing all aspects of its spectroscopic signature is not consolidated in a single source, this document synthesizes expected spectral behaviors based on fundamental principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the analysis and interpretation of this compound's spectral data.

Molecular Structure and its Spectroscopic Implications

This compound exists in equilibrium with its anhydrous α-ketoaldehyde form. The presence of the hydrate, a gem-diol, significantly influences its spectroscopic properties. The molecule comprises three key structural motifs that dictate its spectral signature: the naphthalene ring system, the glyoxal-hydrate core, and the hydroxyl groups of the gem-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected Chemical Shifts: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the methine proton of the glyoxal-hydrate core, and the hydroxyl protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Naphthalene Aromatic Protons | 7.5 - 8.5 | Multiplets | The complex splitting patterns arise from spin-spin coupling between adjacent aromatic protons. The exact chemical shifts are influenced by the electron-withdrawing effect of the glyoxal group. |

| Methine Proton (-CH(OH)₂) | ~ 5.0 - 5.5 | Singlet | This proton is directly attached to the carbon of the gem-diol. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl and hydroxyl groups. The absence of adjacent protons results in a singlet. |

| Hydroxyl Protons (-OH) | Variable (2.0 - 6.0) | Broad Singlet | The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may exchange with residual water in the solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

Causality in Experimental Choices:

-

Choice of Solvent: DMSO-d₆ is often a good choice for observing hydroxyl protons as it slows down the exchange rate compared to D₂O, where the -OH signals would be replaced by -OD and become invisible.

-

Spectrometer Frequency: A higher field strength (e.g., 600 MHz vs. 400 MHz) will provide better dispersion of the aromatic signals, simplifying the interpretation of the complex multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Chemical Shifts: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Key Insights |

| Carbonyl Carbon (C=O) | 190 - 200 | The most downfield signal, characteristic of a ketone carbonyl group. |

| Naphthalene Aromatic Carbons | 120 - 140 | Multiple signals corresponding to the ten carbons of the naphthalene ring. Quaternary carbons will typically have lower intensities. |

| Gem-diol Carbon (-C(OH)₂) | 90 - 100 | This carbon is significantly shielded compared to the carbonyl carbon of the anhydrous form due to the presence of two single bonds to oxygen. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak.

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy provides valuable information about the functional groups present in this compound.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Hydroxyl) | 3200 - 3600 | Strong, Broad | Stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. |

| C=O (Carbonyl) | 1680 - 1710 | Strong | Stretching vibration of the ketone carbonyl group. |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Stretching vibrations of the naphthalene ring. |

| C-O (Alcohol) | 1000 - 1200 | Strong | Stretching vibration of the C-O single bonds in the gem-diol. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record a background spectrum (of the empty sample compartment or KBr pellet) and then the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

Self-Validating System: The presence of a strong, broad O-H stretch, a sharp, strong C=O stretch, and characteristic aromatic C=C stretches would provide strong, self-consistent evidence for the structure of this compound.

Electronic Spectroscopy: UV-Visible and Fluorescence

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, primarily associated with the naphthalene chromophore.

UV-Visible Spectroscopy

Expected Absorption Maxima (λmax): Based on the UV-Vis spectrum of the related 2-naphthoic acid, which shows absorption maxima at 236 nm, 280 nm, and 334 nm, similar absorption bands are expected for this compound. These absorptions are attributed to π → π* transitions within the naphthalene ring system. The carbonyl group may introduce a weak n → π* transition at a longer wavelength.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument Parameters:

-

Spectrophotometer: Dual-beam UV-Visible spectrophotometer.

-

Scan Range: 200 - 800 nm.

-

Blank: Use the same solvent as used for the sample.

-

-

Data Acquisition: Record the absorbance spectrum.

Fluorescence Spectroscopy

The naphthalene moiety is known to be fluorescent. Upon excitation at one of its absorption maxima, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence can provide further insights into the excited state dynamics of the molecule.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use a very dilute solution, typically with an absorbance of less than 0.1 at the excitation wavelength, to avoid inner filter effects.

-

Instrument Parameters:

-

Spectrofluorometer.

-

Excitation Wavelength: Set to one of the absorption maxima determined by UV-Visible spectroscopy.

-

Emission Scan Range: From the excitation wavelength to longer wavelengths (e.g., 300 - 600 nm).

-

-

Data Acquisition: Record the emission spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak: The molecular weight of this compound (C₁₂H₁₀O₃) is 202.21 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 202 or 203, respectively, depending on the ionization technique used.

Expected Fragmentation Pattern:

-

Loss of Water: A common fragmentation pathway for hydrates is the loss of a water molecule (18 Da), leading to a peak at m/z 184, corresponding to the anhydrous 2-naphthylglyoxal.

-

Carbonyl Fragmentation: Cleavage adjacent to the carbonyl group can lead to the formation of a naphthoyl cation (m/z 155) or a formyl cation (m/z 29).

-

Naphthalene Ring Fragmentation: Characteristic fragmentation of the naphthalene ring may also be observed.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly via a solids probe or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Ionization Method:

-

Electron Ionization (EI): Typically provides more fragmentation information.

-

Electrospray Ionization (ESI): A softer ionization technique that is more likely to show the molecular ion peak.

-

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used.

Visualization of the Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While a definitive, all-encompassing spectral library for this compound remains to be publicly consolidated, a thorough understanding of its structural components allows for a robust prediction and interpretation of its spectral data. This guide provides a foundational framework for researchers to approach the analysis of this important synthetic building block, emphasizing the causal relationships between molecular structure and spectroscopic output.

References

- While specific spectral data for this compound is not readily available in the searched literature, the principles and expected values are based on established spectroscopic theory and data for analogous compounds. For general spectroscopic principles and data for related functional groups, please refer to standard organic chemistry and spectroscopy textbooks.

-

For an example of the UV-Vis spectrum of a related compound, see: SIELC Technologies. UV-Vis Spectrum of 2-Naphthoic Acid. [Link]

An In-depth Technical Guide to the Reactivity of 2-Naphthylglyoxal Hydrate with Amino Acids

Introduction: The Role of α-Dicarbonyl Compounds in Amino Acid Derivatization

In the landscape of biochemical analysis, the precise and sensitive detection of amino acids and peptides is paramount. This necessity drives the continuous development of derivatization reagents that can specifically react with amino acid functional groups to yield products with desirable analytical properties, such as strong absorbance or fluorescence. Among these reagents, α-dicarbonyl or α-ketoaldehyde compounds like phenylglyoxal and 2-naphthylglyoxal have carved out a significant niche.[1][2]

2-Naphthylglyoxal hydrate (NGH), a hydrated form of 2-naphthylglyoxal, is a versatile reagent employed in organic synthesis and pharmaceutical research.[3] Its utility in biochemical contexts stems from its ability to react selectively with certain amino acid side chains, forming stable adducts that are often highly fluorescent. This guide provides an in-depth exploration of the reactivity of NGH with amino acids, focusing on the underlying chemical mechanisms, reaction specificity, protocol optimization, and analytical applications for researchers in biochemistry and drug development.

Core Principles of Reactivity

The key to NGH's utility lies in the reactivity of its vicinal carbonyl groups. These electrophilic centers are susceptible to nucleophilic attack by the functional groups present in amino acid side chains.

Specificity Towards Arginine

The most significant and widely exploited reaction of NGH is its high specificity for the guanidinium group of arginine residues.[1][2] While other amino acids like lysine and cysteine may show some reactivity, the reaction with arginine is typically much more rapid and proceeds under milder conditions.[1] This specificity is analogous to that of other α-dicarbonyls, such as phenylglyoxal, which are well-established as arginine-specific reagents.[1][2]

Causality Behind Specificity: The high nucleophilicity of the guanidinium group, coupled with its basicity, makes it an excellent target for the electrophilic carbonyls of NGH. The reaction proceeds most efficiently at alkaline pH, where the guanidinium group is deprotonated, further enhancing its nucleophilic character.[2]

The Reaction Mechanism: Formation of a Fluorescent Adduct

The reaction between NGH and the guanidinium group of arginine is a complex condensation reaction. While the exact mechanism is intricate, it is understood to involve the formation of a stable, cyclic adduct. A critical aspect of this reaction is the stoichiometry; studies with the related compound phenylglyoxal have confirmed that two molecules of the glyoxal reagent react with one guanidinium group to form the final stable product.[1]

The resulting naphthyl-substituted derivative possesses an extended π-conjugated system, which is the source of its valuable fluorescent properties. This fluorescence is often significantly enhanced and stabilized in the presence of certain buffer components, a key consideration for experimental design.

The Critical Role of Borate in Enhancing Fluorescence

A crucial, yet often overlooked, aspect of using NGH and similar glyoxals is the role of the buffer system. The use of a borate buffer is frequently recommended for achieving maximal and stable fluorescence of the resulting arginine adduct.

Expert Insight: Borate ions are believed to form a complex with the diol groups of the cyclic arginine-NGH adduct. This complexation serves to lock the adduct in a more planar conformation, which increases the quantum yield of fluorescence and enhances the stability of the adduct over time. This is a prime example of how rational selection of reaction conditions, based on mechanistic understanding, can dramatically improve assay performance.

Visualization: NGH-Arginine Reaction Workflow

The following diagram illustrates the typical workflow for labeling an arginine-containing peptide or protein with this compound.

Caption: Workflow for fluorescent labeling of arginine residues with NGH.

Experimental Protocols & Methodologies

The following section provides a detailed, self-validating protocol for the derivatization of a model arginine-containing peptide.

Protocol: Fluorescent Labeling of a Peptide with NGH

Objective: To fluorescently label the arginine residue in a model peptide (e.g., Gly-Arg-Gly) and quantify the reaction product.

Materials:

-

This compound (NGH)

-

Model Peptide (e.g., Gly-Arg-Gly)

-

Sodium Borate Decahydrate

-

Boric Acid

-

Dimethyl Sulfoxide (DMSO), HPLC Grade

-

Acetonitrile (ACN), HPLC Grade

-

Trifluoroacetic Acid (TFA)

-

Ultrapure Water

Instrumentation:

-

Fluorescence Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Step-by-Step Methodology:

-

Buffer Preparation (Self-Validation Point):

-

Prepare a 0.1 M Sodium Borate buffer stock solution, pH 8.5.

-

Causality: An alkaline pH of 8.5 ensures that a significant population of arginine guanidinium groups is deprotonated and thus maximally nucleophilic, while the borate ion is available to stabilize the fluorescent adduct.[2]

-

Validation: Confirm the final pH of the buffer using a calibrated pH meter. Incorrect pH is a primary source of poor reaction efficiency.

-

-

Reagent & Sample Preparation:

-

Prepare a 10 mM stock solution of NGH in DMSO. Store in the dark.

-

Prepare a 1 mM stock solution of the model peptide in ultrapure water.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine the following:

-

50 µL of 0.1 M Borate Buffer (pH 8.5)

-

10 µL of 1 mM Peptide Stock

-

10 µL of 10 mM NGH Stock

-

-

Prepare a "Reagent Blank" control by substituting the peptide stock with 10 µL of ultrapure water. This is critical to measure the background fluorescence of the reagent itself.

-

Vortex briefly and incubate the tubes for 2 hours at 37°C, protected from light.

-

-

Reaction Termination & Sample Dilution:

-

Stop the reaction by adding 930 µL of the HPLC mobile phase A (e.g., 0.1% TFA in water). This dilution and acidification effectively halts the reaction.

-

-

Fluorescence Spectroscopy:

-

Using a quartz cuvette, measure the fluorescence spectrum of the diluted reaction mixture and the reagent blank.

-

Typically, the excitation maximum for NGH-arginine adducts is around 320-340 nm, and the emission maximum is around 420-440 nm. Perform an excitation and emission scan to determine the optimal wavelengths for your specific adduct.

-

-

HPLC Analysis:

-

System Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Fluorescence Detector: Set to the optimal Ex/Em wavelengths determined in the previous step.

-

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B (linear gradient)

-

25-30 min: 60% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate

-

-

Injection: Inject 20 µL of the diluted reaction mixture and the reagent blank.

-

Data Analysis: The derivatized peptide will appear as a distinct, fluorescent peak that is absent in the reagent blank. The unreacted peptide (if it has a chromophore) can be monitored by a UV detector, and the unreacted NGH will also produce a peak. Quantify the product peak area to determine reaction efficiency.

-

Data Presentation: Expected Outcomes

The results from a successful derivatization can be summarized for clear comparison.

Table 1: Spectroscopic and Chromatographic Properties of NGH-Arginine Adduct

| Parameter | Typical Value | Rationale & Comments |

| Excitation Max (λex) | ~330 nm | Corresponds to the absorbance of the naphthyl moiety's π-system. |

| Emission Max (λem) | ~430 nm | Stokes shift is sufficiently large for sensitive detection. |

| HPLC Retention Time | Varies | The adduct is more hydrophobic than the native peptide, leading to a longer retention time on a C18 column. |

| Reaction Half-Life | Minutes to Hours | Dependent on pH, temperature, and reactant concentrations. |

| Adduct Stability | Moderate | Stable for HPLC analysis but may degrade over extended periods or upon exposure to light.[4] |

Factors Influencing Reactivity & Optimization

Achieving reproducible and efficient labeling requires careful control over several experimental variables.

-

pH: As discussed, alkaline pH (8.0-9.0) is optimal for deprotonating the guanidinium group, accelerating the reaction.

-

Temperature: Moderate heating (e.g., 37-50°C) can increase the reaction rate, but excessive heat may lead to reagent degradation or side reactions.

-

Reagent Concentration: A molar excess of NGH over arginine residues is typically used to drive the reaction to completion. A 10 to 50-fold excess is a common starting point.

-

Solvent: NGH is often dissolved in a water-miscible organic solvent like DMSO or acetonitrile. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10% v/v) to avoid denaturing protein samples.

Visualization: Logical Relationships in Reaction Optimization

This diagram shows how key parameters influence the outcome of the derivatization reaction.

Caption: Key parameters influencing NGH-arginine reaction outcomes.

Conclusion

This compound is a powerful tool for the selective, fluorescent derivatization of arginine residues in amino acids, peptides, and proteins. Its utility is rooted in the specific reactivity of its α-dicarbonyl structure with the nucleophilic guanidinium group. By understanding the underlying reaction mechanism and the critical role of experimental parameters—particularly the use of alkaline borate buffers—researchers can develop robust and sensitive analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for professionals aiming to leverage NGH in their research, from basic biochemical characterization to advanced applications in drug development and proteomics.

References

-

Cas 16208-21-2, this compound - LookChem . LookChem. Available at: [Link]

-

The reactions of phenylglyoxal and related reagents with amino acids - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Irreversible inactivation of red cell chloride exchange with phenylglyoxal, and arginine-specific reagent - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irreversible inactivation of red cell chloride exchange with phenylglyoxal, and arginine-specific reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 16208-21-2,this compound | lookchem [lookchem.com]

- 4. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

stability of 2-Naphthylglyoxal hydrate in aqueous solution

An In-Depth Technical Guide to the Aqueous Stability of 2-Naphthylglyoxal Hydrate

Introduction

This compound is an α-ketoaldehyde that serves as a valuable reagent in biochemical and pharmaceutical research.[1] Its primary application lies in its high specificity for the guanidinium group of arginine residues in proteins, making it a powerful tool for protein modification, cross-linking studies, and as a precursor for developing fluorescent probes. The molecule exists in equilibrium between its reactive dicarbonyl form and its more stable geminal-diol (hydrate) form in the presence of water.[2][3]

For researchers, scientists, and drug development professionals, understanding the is not merely a technical formality; it is fundamental to the reproducibility, accuracy, and success of their work. An unstable reagent solution can lead to inconsistent reaction yields, misleading kinetic data, and the failure of analytical assays. This guide provides a comprehensive overview of the chemical behavior of this compound in aqueous environments, details potential degradation pathways, and offers robust protocols for assessing its stability.

Section 1: The Chemical Landscape of this compound in Water

The behavior of this compound in solution is governed by a primary equilibrium and several potential degradation pathways. The choice of solvent conditions, particularly pH and buffer composition, is the most critical factor influencing which of these pathways predominates.

The Hydration Equilibrium

In an aqueous solution, aldehydes and ketones can reversibly react with water to form a geminal-diol, also known as a hydrate.[2][3] For most simple aldehydes and ketones, this equilibrium heavily favors the carbonyl form. However, the equilibrium is shifted toward the hydrate form by the presence of electron-withdrawing groups that destabilize the carbonyl group's partial positive charge.[2][4]

2-Naphthylglyoxal contains two such features: the adjacent carbonyl group and the electron-withdrawing naphthyl ring system. This electronic arrangement significantly favors the hydrated state, making the gem-diol the predominant species in neutral aqueous solutions. This equilibrium is dynamic and can be influenced by acid or base catalysis.[2]

Caption: Reversible equilibrium between 2-Naphthylglyoxal and its hydrate form.

Potential Degradation Pathways

Beyond the primary hydration equilibrium, the α-ketoaldehyde moiety is susceptible to several degradation reactions, particularly under non-neutral pH conditions or in the presence of external nucleophiles.

-

pH-Dependent Degradation: Like other α-dicarbonyl compounds, 2-Naphthylglyoxal is susceptible to degradation in both acidic and basic media.

-

Base-Catalyzed Degradation: At higher pH values (pH > 8), the increased concentration of hydroxide ions, a potent nucleophile, can lead to degradation. This mirrors the observed instability of glyoxal-arginine adducts at elevated pH.[5][6] Pathways may include intramolecular Cannizzaro-type reactions, leading to the formation of naphthylglycolic acid.

-

Acid-Catalyzed Degradation: While generally more stable in acidic pH, prolonged exposure to strong acids can catalyze undesirable side reactions.

-

-

Reaction with Buffer Components: This is a frequently overlooked cause of reagent instability. Common biological buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are nucleophilic and can react directly with the carbonyl centers of 2-Naphthylglyoxal. This covalent modification depletes the active reagent and can generate interfering artifacts. Therefore, for stability studies and reactions where the glyoxal's integrity is paramount, non-nucleophilic buffers such as MES, HEPES, or phosphate are strongly recommended.

-

Photodegradation: The naphthyl aromatic system is a potent chromophore that absorbs UV light. This absorption can lead to photochemical degradation. Solutions should be protected from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or extended experiments.

Caption: Key environmental factors leading to the degradation of 2-Naphthylglyoxal.

Section 2: A Framework for Assessing Aqueous Stability

A systematic stability study is essential to define the optimal conditions for storing and handling this compound solutions. The goal is to quantify the rate of degradation under various relevant conditions.

Experimental Design Philosophy

The core of a stability study is to monitor the concentration of the parent compound over time under controlled stress conditions. A well-designed study will isolate key variables to understand their specific impact.

Key Factors for Investigation:

-

pH: Test a range of buffered solutions, for example, pH 4.0 (acetate buffer), pH 7.4 (phosphate or HEPES buffer), and pH 9.0 (borate buffer).

-

Temperature: Include refrigerated (2-8 °C), room temperature (~25 °C), and accelerated (40 °C) conditions to understand thermal liability.[7][8]

-

Buffer Composition: Directly compare stability in a nucleophilic buffer (e.g., Tris) versus a non-nucleophilic buffer (e.g., HEPES) at the same pH and temperature.

-

Light Exposure: Store parallel samples in clear and amber glass vials under ambient light conditions to assess photosensitivity.

Caption: Workflow for a comprehensive stability assessment of 2-Naphthylglyoxal.

Section 3: Validated Protocols for Stability Quantification

The use of a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard, as it can separate the parent this compound from its degradation products and allow for its accurate quantification.

Protocol 1: HPLC-UV Method for Quantification

-

Rationale: This method provides the specificity needed to resolve the analyte of interest from potential degradants and buffer components, ensuring that the measured decrease in concentration is accurate.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or ultrapure.

-

Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of 2-Naphthylglyoxal (e.g., ~280-320 nm, to be determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Method Validation (Self-Validating System):

-

Specificity: Analyze samples of stressed solutions (e.g., heated, high pH). The method is specific if the peak for 2-Naphthylglyoxal is well-resolved from any new peaks corresponding to degradation products.

-

Linearity: Prepare a calibration curve from a stock solution (e.g., 5-100 µg/mL) and confirm the detector response is linear (R² > 0.999).

-

Precision: Perform multiple injections of the same sample to ensure the peak area is reproducible (RSD < 2%).

-

Protocol 2: Preparation of Aqueous Solutions for Stability Testing

-

Rationale: Careful and consistent sample preparation is essential for reliable stability data. Using a co-solvent for the initial stock solution ensures complete dissolution before dilution into aqueous buffers.

-

Materials:

-

This compound solid.

-

Acetonitrile (ACN), HPLC grade.

-

Calibrated pipettes and volumetric flasks (Class A).

-

Amber glass vials with Teflon-lined caps.

-

Buffer salts (e.g., Sodium Acetate, HEPES, Sodium Borate).

-

-

Procedure:

-

Prepare Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of this compound. Dissolve in a small amount of ACN and bring to a final volume of 10 mL in a volumetric flask using a 50:50 ACN:Water mixture. This stock solution is generally more stable than fully aqueous solutions and should be stored at 2-8 °C in the dark.

-

Prepare Test Solutions (e.g., 50 µg/mL): For each condition (pH, buffer type), pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.

-

Add Buffer: Fill the flask to the mark with the desired, pre-prepared aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Mix thoroughly.

-

Aliquot and Store: Immediately aliquot the test solution into appropriately labeled amber vials for each time point and storage condition.

-

Time Zero (t=0) Sample: Immediately after preparation, transfer an aliquot from each condition into an HPLC vial and either analyze immediately or store at -20 °C until analysis.

-

Section 4: Data Analysis and Interpretation

The data from the HPLC analysis (peak area of the parent compound) should be tabulated to show the percentage of this compound remaining at each time point relative to the t=0 sample.

Data Presentation

Summarize the results in a table for clear comparison across all tested conditions.

| Condition | Temp (°C) | Time (h) | % Remaining |

| 50 mM HEPES, pH 7.4 | 4 | 0 | 100.0 |

| 24 | 99.5 | ||

| 48 | 98.9 | ||

| 50 mM HEPES, pH 7.4 | 25 | 0 | 100.0 |

| 24 | 92.1 | ||

| 48 | 85.4 | ||

| 50 mM Tris, pH 7.4 | 25 | 0 | 100.0 |

| 24 | 65.3 | ||

| 48 | 42.1 | ||

| 50 mM Borate, pH 9.0 | 25 | 0 | 100.0 |

| 24 | 51.7 | ||

| 48 | 28.9 |

Table is for illustrative purposes only.

Kinetic Analysis and Practical Insights

For conditions showing significant degradation, plotting the natural logarithm of the concentration versus time will indicate if the degradation follows first-order kinetics (a common pathway). The slope of this line is the negative of the degradation rate constant (k).

The half-life (t½), or the time it takes for 50% of the compound to degrade, can be calculated for a first-order reaction as:

t½ = 0.693 / k

The results from this analysis provide direct, actionable guidance. Based on the illustrative data above, a researcher could conclude:

-

Expertise-Driven Insight: The compound is significantly less stable in Tris buffer compared to HEPES buffer at the same pH, confirming the hypothesis of reaction with nucleophilic buffer amines.

-

Trustworthy Protocol: For experiments lasting more than a few hours at room temperature, solutions should be prepared in a non-nucleophilic buffer like HEPES at a slightly acidic to neutral pH.

-

Authoritative Recommendation: For maximum stability and reproducibility, stock solutions of this compound should be prepared fresh before use. If short-term storage is necessary, solutions should be kept in a non-nucleophilic buffer at pH < 7.4, protected from light, and stored at 2-8 °C.

Conclusion

While this compound is a highly effective reagent, its utility is directly tied to its stability in the aqueous solutions used for experiments. The molecule is most stable at neutral to slightly acidic pH in non-nucleophilic buffers, stored at refrigerated temperatures and protected from light. It exhibits significant degradation under basic conditions and in the presence of amine-containing buffers like Tris. By following the systematic approach and validated protocols outlined in this guide, researchers can ensure the integrity of their reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Available at: [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Available at: [Link]

-

Dou, W., et al. (2025, August 4). Highly selective detection and imaging of glyoxal through a novel fluorescent probe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Li, H., et al. (2024, December 10). Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives. RSC Advances. Available at: [Link]

-

Lin, W., et al. (2018). Development of a Highly Selective Two-Photon Probe for Methylglyoxal and its Applications in Living Cells, Tissues, and Zebrafish. Journal of Fluorescence, 29(1), 191-197. Available at: [Link]

-

Royal Society of Chemistry. (2024). Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives. ResearchGate. Available at: [Link]

-

Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1469-1481. Available at: [Link]

-

Gao, M., et al. (2020). Rapid sensing and imaging of methylglyoxal in living cells enabled by a near-infrared fluorescent probe. Organic & Biomolecular Chemistry, 18(1), 107-112. Available at: [Link]

-

LookChem. (n.d.). Cas 16208-21-2, this compound. Available at: [Link]

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-6179. Available at: [Link]

-

Wlodarski, K., & Knapik-Kowalczuk, J. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(20), 4699. Available at: [Link]

-

Khetan, S. (n.d.). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Journal of Biomedical Materials Research Part B: Applied Biomaterials. Available at: [Link]

-

Michailoudi, G., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics, 21(4), 2883-2901. Available at: [Link]

-

Takahashi, K. (1976). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. Available at: [Link]

-

Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1469-1481. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of phenylglyoxal with the arginine moiety (reaction condition: pH 7.0 and 37°C). Available at: [Link]

-

Michailoudi, G., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.5: Nucleophilic Addition of Water - Hydration. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Naphthylglyoxal hydrate in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Naphthylglyoxal Hydrate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a key bifunctional reagent utilized in organic synthesis, the development of pharmaceutical intermediates, and the creation of fluorescent probes.[1][2] Its utility in these applications is fundamentally governed by its solubility in various organic media. This guide provides a comprehensive overview of the theoretical principles dictating the solubility of this compound, a robust, field-proven experimental protocol for its quantitative determination, and a predictive framework for solvent selection. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification schemes, and analytical methods.

The Molecular Nature of this compound

This compound (CAS 16208-21-2) is an α-ketoaldehyde, which in its solid, crystalline form, exists predominantly as a geminal diol (hydrate).[1] This structure is a critical determinant of its physical and chemical properties.

-

Structure: The molecule incorporates a large, nonpolar, aromatic naphthyl group and a highly polar gem-diol functional group. This amphipathic nature results in a complex solubility profile.

-

Hydrogen Bonding: The two hydroxyl groups of the hydrate moiety can act as both hydrogen bond donors and acceptors, promoting solubility in protic and polar aprotic solvents.

-

The Keto-Hydrate Equilibrium: In solution, this compound exists in a dynamic equilibrium with its anhydrous α-ketoaldehyde form.[3] The position of this equilibrium is highly dependent on the solvent environment. Electron-withdrawing groups, such as the adjacent carbonyl group in a glyoxal, tend to stabilize the hydrate form, meaning it is a significant species in many solutions.[3][4][5]

Caption: Keto-Hydrate equilibrium of 2-Naphthylglyoxal in solution.

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where a solute's solubility is maximized in a solvent with similar intermolecular forces.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective. Their hydroxyl groups can engage in strong hydrogen bonding with the gem-diol of the solute, effectively solvating the polar portion of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydrate's hydroxyl groups. High solubility is anticipated, particularly in solvents like DMSO.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. While the large naphthyl group has nonpolar character, the highly polar hydrate group will significantly limit solubility in these solvents. The anhydrous keto form, being less polar than the hydrate, will be the predominant species in these solvents, but overall solubility is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. They offer a balance, capable of interacting with the naphthyl group while providing some dipole-dipole interactions for the polar end. Moderate solubility is predicted.

Quantitative Determination of Solubility: A Validated Protocol

Since specific solubility data for this compound is not widely published, an empirical determination is essential for any rigorous application. The following Isothermal Equilibrium Shake-Flask Method is a robust and self-validating protocol for obtaining accurate solubility data.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Determination method.

Step-by-Step Methodology

This protocol is designed to establish a true thermodynamic equilibrium, ensuring the measured solubility is accurate and reproducible.

-

Preparation: To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the selected organic solvent. Add an excess amount of crystalline this compound (e.g., 50-100 mg, ensuring a significant amount of solid remains undissolved at equilibrium).

-

Causality: Using excess solid is critical to ensure the solution becomes saturated, which is the definition of solubility.

-

-

Equilibration: Seal the vials tightly with PTFE-lined caps. Place the vials in a temperature-controlled orbital shaker or agitator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a moderate speed for a minimum of 24 hours.

-

Causality: Prolonged agitation at a constant temperature is necessary to overcome kinetic barriers and reach a true thermodynamic equilibrium between the dissolved and solid states.[7] 48 hours is recommended for viscous solvents.

-

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours.

-

Causality: This step allows fine, suspended particles to settle, preventing them from being inadvertently sampled and artificially inflating the solubility measurement.

-

-

Sampling and Filtration: Carefully withdraw an aliquot (e.g., 0.5 mL) from the clear supernatant. Immediately pass the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Trustworthiness: This is a self-validating step. The immediate filtration of a saturated solution prevents both the introduction of solid particulates and the possibility of crystallization due to temperature fluctuations.

-

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

-

Causality: A calibrated instrument with a standard curve of known concentrations ensures the final measurement is quantitative and traceable.

-

-

Calculation: Calculate the solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L at the specified temperature.

Predicted Solubility Profile and Data Summary

While quantitative data must be determined experimentally, a qualitative and predictive profile can be established based on chemical principles. The following table serves as a guide for initial solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's -OH and the solute's gem-diol. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Medium | Strong dipole-dipole interactions and hydrogen bond acceptance. DMSO is likely an excellent solvent. |

| Chlorinated | Dichloromethane (DCM) | Medium to Low | Moderate polarity provides a balance for solvating both the naphthyl and hydrate moieties. |

| Ethers | THF, Diethyl Ether | Low | Limited polarity and hydrogen bonding capability. THF will be better than diethyl ether. |

| Aromatic | Toluene, Benzene | Very Low | Primarily nonpolar interactions. Favorable for the naphthyl group but very poor for the gem-diol. |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar solvent cannot overcome the crystal lattice energy of the polar solid. |

Practical Implications & Solvent Selection

The choice of solvent is critical for the success of any procedure involving this compound.

-

For Chemical Reactions: Choose a solvent that dissolves both the this compound and other reactants. A polar aprotic solvent like Acetonitrile or DMF is often a good starting point as it is less likely to interfere with the reaction compared to protic solvents.

-

For Purification by Recrystallization: An ideal solvent system will dissolve the compound completely at an elevated temperature but show low solubility at room temperature or below.[8] A mixed-solvent system, such as Ethanol/Water or Toluene/Ethanol, may be required to achieve the desired solubility curve.

-

For Stock Solutions and Analysis: For analytical techniques like HPLC or for creating stable stock solutions, use a solvent in which the compound exhibits high solubility and long-term stability, such as DMSO or Methanol.

Solvent Selection Workflow

Caption: Decision workflow for selecting an appropriate organic solvent.

Conclusion

This compound possesses a nuanced solubility profile due to its dual-nature structure. While precise quantitative data is best obtained through rigorous experimental protocols such as the one detailed herein, a strong predictive understanding can be achieved through the application of fundamental chemical principles. By considering the interplay of polarity, hydrogen bonding, and the keto-hydrate equilibrium, researchers can make informed decisions, leading to the optimization of synthetic, purification, and analytical processes in their drug development and research endeavors.

References

-

LookChem. This compound, 16208-21-2. [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

MySkinRecipes. This compound. [Link]

-

HUBER. Solubility determination and crystallization. [Link]

-

Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [Link]

-

University of Calgary. Chapter 17: C=O + H2O = hydrates. [Link]

-

University of Calgary, Department of Chemistry. Chapter 17: C=O + H2O = hydrates. [Link]

-

Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. [Link]

Sources

- 1. Cas 16208-21-2,this compound | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 6. chem.ws [chem.ws]

- 7. Solubility determination and crystallization [huber-online.com]

- 8. chem.libretexts.org [chem.libretexts.org]

crystal structure of 2-Naphthylglyoxal hydrate

An In-Depth Technical Guide to the Crystal Structure of 2-Naphthylglyoxal Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist